molecular formula C12H12N2O2 B2515853 1-Methyl-4-prop-2-enoyl-3H-quinoxalin-2-one CAS No. 2196015-79-7

1-Methyl-4-prop-2-enoyl-3H-quinoxalin-2-one

Cat. No.: B2515853
CAS No.: 2196015-79-7
M. Wt: 216.24
InChI Key: XWXMIYRIEDRJFP-UHFFFAOYSA-N
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Description

1-Methyl-4-prop-2-enoyl-3H-quinoxalin-2-one, also known as quinoxalinone , is a heterocyclic compound with a fused quinoxaline ring system. Its chemical formula is C₁₄H₁₀N₂O₂. Quinoxalinones exhibit diverse biological activities and are of interest in medicinal chemistry due to their potential as pharmaceutical agents .


Synthesis Analysis

Several synthetic methods exist for quinoxalinone preparation. One notable approach involves the direct functionalization of quinoxalin-2(1H)-one with alkanes. Researchers have achieved this through C(sp²)–H/C(sp³)–H cross-coupling in a transition metal-free mode. The use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator facilitates hydrogen atom transfer (HAT) and allows selective alkylation of quinoxalinone with various hydrocarbons. This method demonstrates good functional group compatibility and selectivity, even for relatively strong C(sp³)–H bonds. Additionally, it has practical applications in accessing bioactive pharmaceuticals .

Another efficient route involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, leading to the formation of quinazolin-4(3H)-ones . This method is transition metal-free, external oxidant-free, and operationally straightforward, making it an attractive synthetic pathway .

Properties

IUPAC Name

1-methyl-4-prop-2-enoyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-11(15)14-8-12(16)13(2)9-6-4-5-7-10(9)14/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMIYRIEDRJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C2=CC=CC=C21)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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